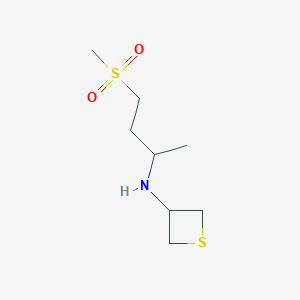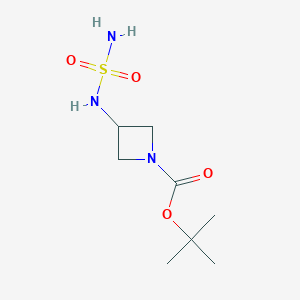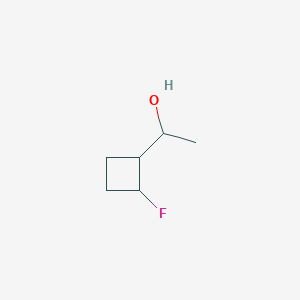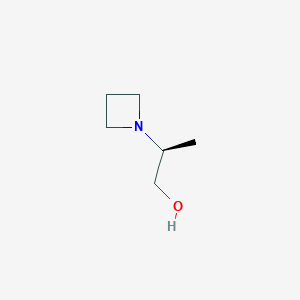
(2S)-2-(azetidin-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(azetidin-1-yl)propan-1-ol is a chiral compound that features an azetidine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azetidin-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of azetidine with a suitable chiral precursor under controlled conditions. For instance, the reaction of azetidine with (S)-propylene oxide in the presence of a base can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(azetidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a more saturated cyclic amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like tosyl chloride (TsCl) and thionyl chloride (SOCl₂) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (2S)-2-(azetidin-1-yl)propanal or (2S)-2-(azetidin-1-yl)propanone.
Reduction: Formation of (2S)-2-(azetidin-1-yl)propanamine.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
(2S)-2-(azetidin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(azetidin-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and hydroxyl group play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(azetidin-1-yl)propan-1-ol: The enantiomer of (2S)-2-(azetidin-1-yl)propan-1-ol, differing in the spatial arrangement of atoms.
(2S)-2-(pyrrolidin-1-yl)propan-1-ol: A similar compound with a pyrrolidine ring instead of an azetidine ring.
(2S)-2-(morpholin-1-yl)propan-1-ol: A compound with a morpholine ring, offering different chemical properties and reactivity.
Uniqueness
This compound is unique due to its azetidine ring, which imparts distinct steric and electronic properties compared to other cyclic amines. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Properties
IUPAC Name |
(2S)-2-(azetidin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLFVONOIGORQV-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8221675.png)

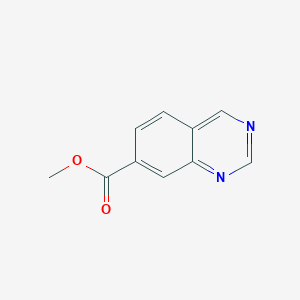

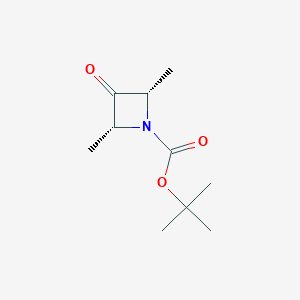
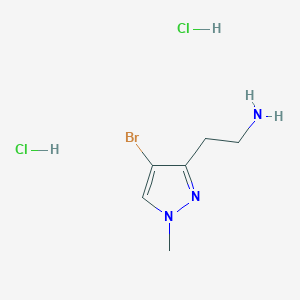
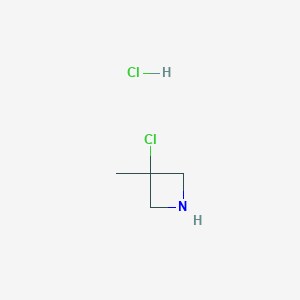
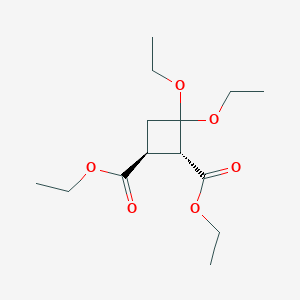
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B8221714.png)
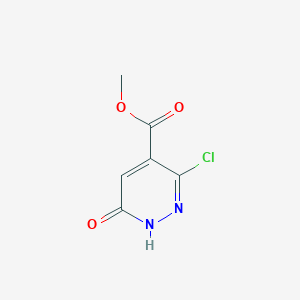
![4-Iodo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B8221729.png)
